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molecular formula C6H11NO2 B2838300 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine CAS No. 384330-36-3

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

Cat. No. B2838300
M. Wt: 129.159
InChI Key: XQICQNFSVCHSCV-UHFFFAOYSA-N
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Patent
US08835422B2

Procedure details

To a solution of 1,4-oxazepan-5-one (0.091 g, 0.793 mmol) in DCM (2 mL) in a screw-cap vial was added dimethyl sulfate (0.1 g, 0.793 mmol) to give a colorless solution. The reaction was heated to 150° C. for 5 minutes. Potassium carbonate (200 mg) was added and the vial was capped and shaken. The reaction was filtered through a glass frit and solvent was removed under reduced pressure to give a clear oil (100 mg) that was used without further purification. LCMS (+ESI) m/z: 130.2 [M+H]+.
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][CH2:3][CH2:2]1.S(OC)(O[CH3:13])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH3:13][O:8][C:5]1=[N:4][CH2:3][CH2:2][O:1][CH2:7][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.091 g
Type
reactant
Smiles
O1CCNC(CC1)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
the vial was capped
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a glass frit and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CO/C/1=N/CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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